molecular formula C9H10FN B13657949 (4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine

(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine

Cat. No.: B13657949
M. Wt: 151.18 g/mol
InChI Key: GYCQVPATIRKHMZ-UHFFFAOYSA-N
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Description

{4-fluorobicyclo[420]octa-1,3,5-trien-7-yl}methanamine is a unique chemical compound characterized by its bicyclic structure and the presence of a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a rhodium(I)-catalyzed reaction of terminal aryl alkynes . The fluorine atom is then introduced via electrophilic fluorination, and the methanamine group is added through a reductive amination process.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the bicyclic structure provides rigidity, facilitating selective interactions. The methanamine group is crucial for the compound’s bioactivity, enabling it to participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Deoxycorticosterone: A steroid hormone with similar biological activity.

Uniqueness

{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine stands out due to its unique bicyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine

InChI

InChI=1S/C9H10FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3,5,11H2

InChI Key

GYCQVPATIRKHMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)CN

Origin of Product

United States

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